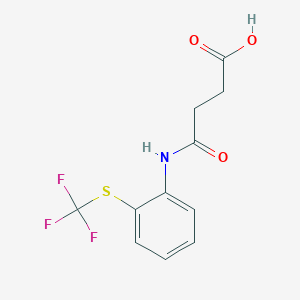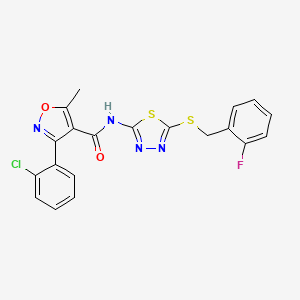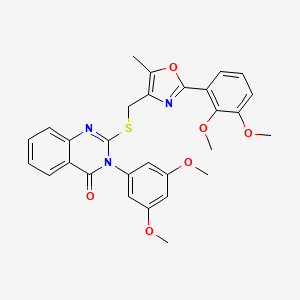
3-(3,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-dimethoxyphenyl)-2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C29H27N3O6S and its molecular weight is 545.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activities
Quinazolinone derivatives have demonstrated significant antitumor activities across various cancer cell lines. A study highlighted the synthesis and evaluation of novel 3-benzyl-4(3H)quinazolinone analogues, revealing broad-spectrum antitumor activity. Molecular docking studies suggested that these compounds inhibit the growth of melanoma cell lines through the inhibition of B-RAF kinase, a mechanism similar to that of known anticancer drugs (Ibrahim A. Al-Suwaidan et al., 2016). Another research effort synthesized quinazolinone-based trimethoxyanilides, finding extensive-spectrum antitumor efficiency against various tumor subpanels, suggesting their potential as cancer therapeutics (M. Mohamed et al., 2016).
Antimicrobial Activities
Quinazolinone compounds have also been investigated for their antimicrobial potential. Amino acid/dipeptide derivatives of quinazolin-3(4H)-one were synthesized and showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria (B. Kapoor et al., 2017). This positions quinazolinone derivatives as promising candidates for the development of new antimicrobial agents.
Antioxidant Activities
Polyphenolic derivatives of quinazolin-4(3H)-one have been developed to exhibit good antiradical activity. These compounds displayed a higher cytotoxicity against cancerous cell types and a high compatibility with normal cells, indicating their potential as antioxidants with therapeutic properties (Raluca Pele et al., 2022).
Antiviral Activities
Novel 3-sulphonamido-quinazolin-4(3H)-One derivatives synthesized via microwave technique were screened for antiviral activity against several respiratory and biodefense viruses, demonstrating potential as antiviral agents (P. Selvam et al., 2007).
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenyl)-2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O6S/c1-17-24(30-27(38-17)22-10-8-12-25(36-4)26(22)37-5)16-39-29-31-23-11-7-6-9-21(23)28(33)32(29)18-13-19(34-2)15-20(14-18)35-3/h6-15H,16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDYPUYCKKWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B2662932.png)
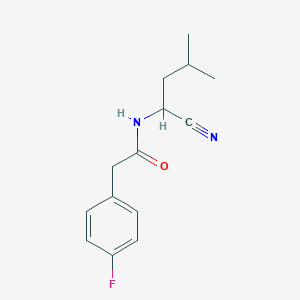
![N-[1-(2-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2662934.png)
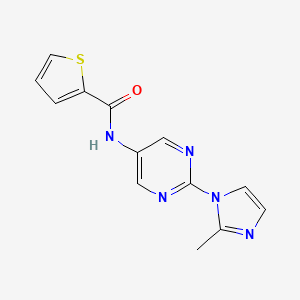
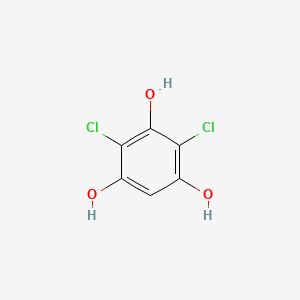
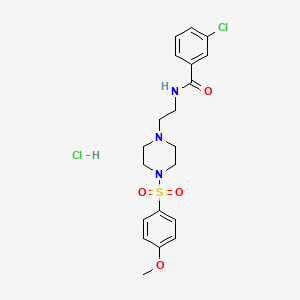
![rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B2662943.png)
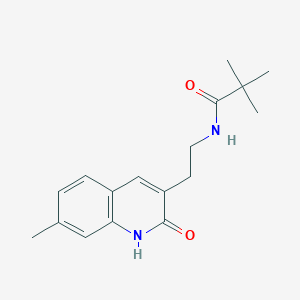
![1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2662945.png)
![Ethyl 4-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-3-oxobutanoate](/img/structure/B2662948.png)

![3-methanesulfonyl-2-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2662951.png)
